molecular formula C4H6Br2O2S B7724012 3,4-Dibromosulfolane CAS No. 7311-84-4

3,4-Dibromosulfolane

Cat. No.: B7724012
CAS No.: 7311-84-4
M. Wt: 277.96 g/mol
InChI Key: CGWKQCYAMPDEGC-UHFFFAOYSA-N
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Description

3,4-Dibromosulfolane: is an organosulfur compound with the molecular formula C4H6Br2O2S. It is a derivative of sulfolane, where two bromine atoms are substituted at the 3rd and 4th positions of the sulfolane ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromosulfolane can be synthesized through the bromination of sulfolane. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product .

Mechanism of Action

The mechanism of action of 3,4-dibromosulfolane involves its reactivity with nucleophiles and electrophiles. The bromine atoms at the 3rd and 4th positions make the compound highly reactive towards nucleophilic substitution reactions. The compound can form stable intermediates and products through these reactions, which are essential for its applications in synthesis and industrial processes .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromosulfolane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated or chlorinated sulfolane derivatives. Its ability to undergo selective substitution and addition reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

3,4-dibromothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKQCYAMPDEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80884784
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Molecular Weight

277.96 g/mol
Source PubChem
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CAS No.

15091-30-2, 7311-84-4
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Record name 3,4-Dibromosulfolane
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Record name 3,4-Dibromosulfolane
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Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
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Record name rac-(3R,4R)-3,4-dibromo-1lambda6-thiolane-1,1-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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